molecular formula C26H22N2O4 B451835 methyl e-3-carboxamide

methyl e-3-carboxamide

Cat. No.: B451835
M. Wt: 426.5g/mol
InChI Key: SCFSNOMMCCFIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl e-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl e-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the benzoate ester is formed via esterification reactions using appropriate alcohols and acids .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

methyl e-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl e-3-carboxamide is primarily related to its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways . The ethoxyphenyl group and benzoate ester contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl e-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the benzoate ester improves its stability and solubility .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5g/mol

IUPAC Name

methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-3-32-18-10-8-9-17(15-18)24-16-21(19-11-4-6-13-22(19)27-24)25(29)28-23-14-7-5-12-20(23)26(30)31-2/h4-16H,3H2,1-2H3,(H,28,29)

InChI Key

SCFSNOMMCCFIBL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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